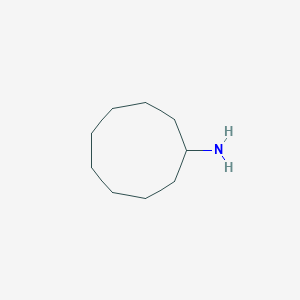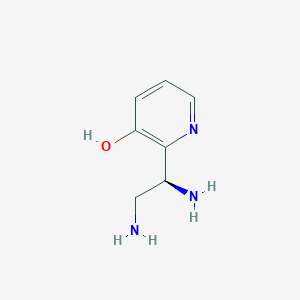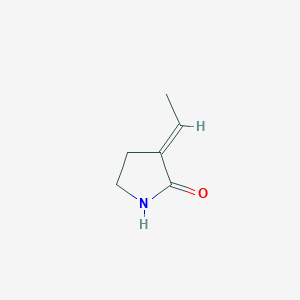![molecular formula C19H43N3O6P2S B15224072 [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine is a complex organophosphorus compound characterized by the presence of both phosphonate and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine typically involves the reaction of phenylthiomethylene bisphosphonate with 2-methyl-2-propanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and as a probe for studying biological phosphorus metabolism.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it can interfere with phosphorus metabolism pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methylene bisphosphonate: Similar in structure but lacks the phenylthio group.
Phenylthiophosphonate: Contains the phenylthio group but lacks the bisphosphonate structure.
Amino bisphosphonates: Similar in having both amine and bisphosphonate groups but differ in the specific substituents.
Uniqueness
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine is unique due to the presence of both phenylthio and bisphosphonate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H43N3O6P2S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-methylpropan-2-amine;[phenylsulfanyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O6P2S.3C4H11N/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6;3*1-4(2,3)5/h1-5,7H,(H2,8,9,10)(H2,11,12,13);3*5H2,1-3H3 |
InChI Key |
DGXMHBFICUGCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


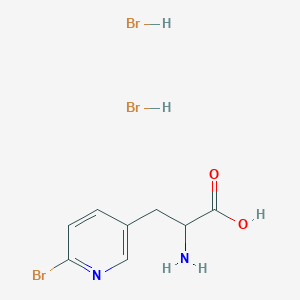
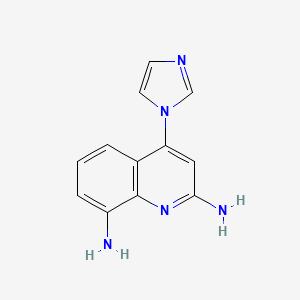
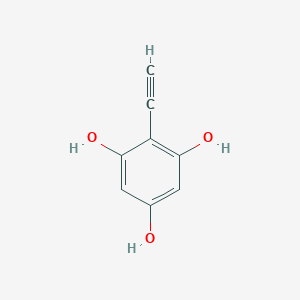



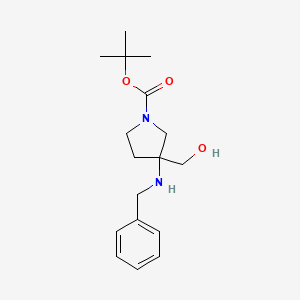
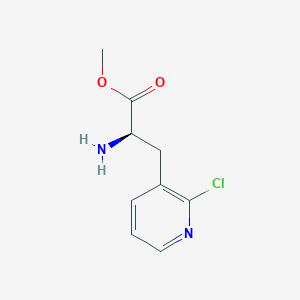

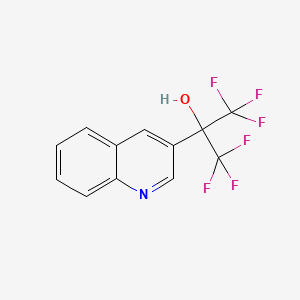
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
